molecular formula C16H11NO2 B8777772 2-Phenylquinoline-8-carboxylic Acid CAS No. 5093-81-2

2-Phenylquinoline-8-carboxylic Acid

Cat. No.: B8777772
CAS No.: 5093-81-2
M. Wt: 249.26 g/mol
InChI Key: KJLNRZNBAGSKBP-UHFFFAOYSA-N
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Description

2-Phenylquinoline-8-carboxylic Acid is a useful research compound. Its molecular formula is C16H11NO2 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

5093-81-2

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

2-phenylquinoline-8-carboxylic acid

InChI

InChI=1S/C16H11NO2/c18-16(19)13-8-4-7-12-9-10-14(17-15(12)13)11-5-2-1-3-6-11/h1-10H,(H,18,19)

InChI Key

KJLNRZNBAGSKBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=O)O)C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of conc. H2SO4 (45 mL), water (5 mL), AcOH (5 mL), anthranilic acid (XI; R2 =H) (20.5 g) and H3AsO4 (80% w/w; 32 g) was heated with stirring to 105° C., and then treated with cinnamaldehyde (VIII; R1 =H) (25 g) at the rate which maintained the temperature at 105°-110° C. The reaction mixture was stirred for a further 3 h at 110°-115° C., then cooled and strongly basified with aqueous KOH. The aqueous layer was decanted from a quantity of tar, washed with CHCl3 and then acidified with AcOH. The resulting precipitate was chromatographed on SiO2 and eluted with a gradient of MeOH in CH2Cl2 to give a low yield of the desired acid, mp 160°-161° C., identical in all respects to the compound obtained in Example A. This compound was elaborated to compound 1 of Table I by the method outlined in Example A.
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step One
[Compound]
Name
H3AsO4
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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